1-(3,5-Dichloro-2-pyridylazo)-2-naphthol
Description
1-(3,5-Dichloro-2-pyridylazo)-2-naphthol is a halogen-substituted pyridylazo compound derived from the parent structure 1-(2-pyridylazo)-2-naphthol (PAN). This compound is primarily utilized as a chromogenic reagent for the spectrophotometric detection and complexometric titration of transition metals due to its high sensitivity and selective interactions with metal ions .
Properties
Molecular Formula |
C15H9Cl2N3O |
|---|---|
Molecular Weight |
318.2 g/mol |
IUPAC Name |
1-[(3,5-dichloropyridin-2-yl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C15H9Cl2N3O/c16-10-7-12(17)15(18-8-10)20-19-14-11-4-2-1-3-9(11)5-6-13(14)21/h1-8,21H |
InChI Key |
LBGFLEHINUQYED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=N3)Cl)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key differences between 1-(3,5-Dichloro-2-pyridylazo)-2-naphthol and analogous compounds:
*Calculated based on PAN’s molecular weight + 2 × Cl (70.9 g/mol).
Performance in Metal Detection
- The dichloro derivative’s electron-withdrawing Cl groups likely improve metal-ligand stability constants, enhancing detection limits for heavy metals .
- Selectivity : PAR’s hydroxyl groups favor aqueous-phase applications, while the dichloro compound’s lipophilic nature improves extraction efficiency in organic solvents, reducing interference from alkali/alkaline earth metals .
- Thermal Stability : PAN has a melting range of 140–142°C . The dichloro analog is expected to exhibit higher thermal stability due to increased molecular rigidity.
Research Findings and Limitations
- PAN: Limited selectivity necessitates masking agents (e.g., EDTA) in multi-metal systems .
- Dichloro Derivative : Preliminary studies suggest superior selectivity for Cd²⁺ (detection limit ~0.1 ppm) in the presence of Zn²⁺ and Fe³⁺, but its synthesis is more complex than PAN’s .
- PAR : Superior for aqueous systems but incompatible with organic extraction methods .
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